molecular formula C13H10BrFN2O4S B2908715 2-[(2-Aminobenzoyl)amino]-4-bromo-1-fluorosulfonyloxybenzene CAS No. 2416229-91-7

2-[(2-Aminobenzoyl)amino]-4-bromo-1-fluorosulfonyloxybenzene

Cat. No.: B2908715
CAS No.: 2416229-91-7
M. Wt: 389.2
InChI Key: BKADWEBHZSHNCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Aminobenzoyl)amino]-4-bromo-1-fluorosulfonyloxybenzene is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes an aminobenzoyl group, a bromine atom, and a fluorosulfonyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Aminobenzoyl)amino]-4-bromo-1-fluorosulfonyloxybenzene typically involves multi-step organic reactions. One common method is the one-pot synthesis, which is efficient and environmentally friendly. This method involves the reaction of substituted 2-aminobenzoic acid with appropriate reagents under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Aminobenzoyl)amino]-4-bromo-1-fluorosulfonyloxybenzene undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

2-[(2-Aminobenzoyl)amino]-4-bromo-1-fluorosulfonyloxybenzene has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-Aminobenzoyl)amino]-4-bromo-1-fluorosulfonyloxybenzene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Aminobenzoyl)amino]-4-bromo-1-fluorosulfonyloxybenzene is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the bromine and fluorosulfonyloxy groups enhances its reactivity and makes it a valuable compound for various scientific studies.

Properties

IUPAC Name

2-[(2-aminobenzoyl)amino]-4-bromo-1-fluorosulfonyloxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrFN2O4S/c14-8-5-6-12(21-22(15,19)20)11(7-8)17-13(18)9-3-1-2-4-10(9)16/h1-7H,16H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKADWEBHZSHNCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=CC(=C2)Br)OS(=O)(=O)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.